molecular formula C11H19NO2 B12228411 N-cyclohexyloxolane-3-carboxamide

N-cyclohexyloxolane-3-carboxamide

Cat. No.: B12228411
M. Wt: 197.27 g/mol
InChI Key: JQUSBVJLJNXDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyloxolane-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is characterized by the presence of a cyclohexyl group attached to an oxolane ring, which is further connected to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyloxolane-3-carboxamide typically involves the amidation of carboxylic acids with amines. The process can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common methods include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyloxolane-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of bacterial growth.

Comparison with Similar Compounds

  • N-cyclohexylcarboxamide
  • Oxolane-3-carboxamide
  • Cyclohexylamine

Comparison: N-cyclohexyloxolane-3-carboxamide is unique due to the presence of both a cyclohexyl group and an oxolane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-cyclohexyloxolane-3-carboxamide

InChI

InChI=1S/C11H19NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13)

InChI Key

JQUSBVJLJNXDHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.